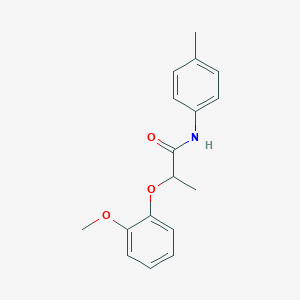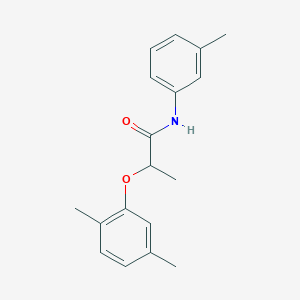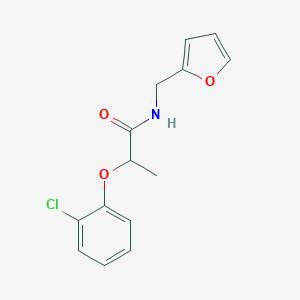![molecular formula C20H21Cl2N3O3S B318002 2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]-N,N-dimethylbenzamide](/img/structure/B318002.png)
2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]-N,N-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]-N,N-dimethylbenzamide is a complex organic compound with a molecular formula of C20H21Cl2N3O3S . This compound is characterized by its unique structure, which includes a dichlorophenoxy group, a butanoyl group, and a dimethylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]-N,N-dimethylbenzamide involves multiple steps. The process typically starts with the preparation of the dichlorophenoxybutanoic acid, which is then converted into its corresponding acyl chloride. This acyl chloride is reacted with a thiourea derivative to form the carbamothioyl intermediate. Finally, this intermediate is coupled with N,N-dimethylbenzamide under specific reaction conditions to yield the desired compound.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the thiourea moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the carbonyl groups to alcohols.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]-N,N-dimethylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
作用機序
The mechanism of action of 2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
類似化合物との比較
When compared to similar compounds, 2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]-N,N-dimethylbenzamide stands out due to its unique combination of functional groups. Similar compounds include:
2-({[4-(2,4-dichlorophenoxy)butanoyl]carbamothioyl}amino)-N-ethylbenzamide: This compound has an ethyl group instead of the dimethyl group, which can affect its chemical properties and reactivity.
Methyl 2-({[4-(2,4-dichlorophenoxy)butanoyl]carbamothioyl}amino)benzoate: This compound has a methyl ester group, which can influence its solubility and biological activity.
The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties that are valuable for various research applications.
特性
分子式 |
C20H21Cl2N3O3S |
|---|---|
分子量 |
454.4 g/mol |
IUPAC名 |
2-[4-(2,4-dichlorophenoxy)butanoylcarbamothioylamino]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C20H21Cl2N3O3S/c1-25(2)19(27)14-6-3-4-7-16(14)23-20(29)24-18(26)8-5-11-28-17-10-9-13(21)12-15(17)22/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H2,23,24,26,29) |
InChIキー |
UIULNQCJNQYTDY-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC=CC=C1NC(=S)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CN(C)C(=O)C1=CC=CC=C1NC(=S)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(dimethylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B317919.png)
![5-bromo-N-[2-(dimethylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B317922.png)



![4-Oxo-4-{2-[(propylamino)carbonyl]anilino}butanoic acid](/img/structure/B317928.png)
![4-Oxo-4-[4-(2-phenoxyethoxy)anilino]butanoic acid](/img/structure/B317931.png)
![2-[[4-(2-Phenoxyethoxy)phenyl]carbamoyl]benzoic acid](/img/structure/B317932.png)
![4,5-Dimethyl-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B317935.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-propoxybenzamide](/img/structure/B317937.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-methoxyphenoxy)propanamide](/img/structure/B317940.png)
![2-{[(3,5-dimethylphenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B317943.png)
![N,N-dimethyl-2-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B317944.png)
